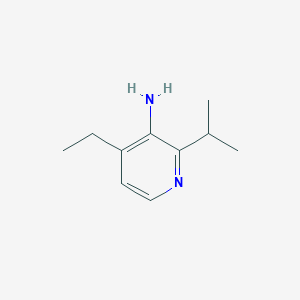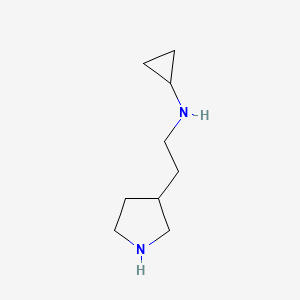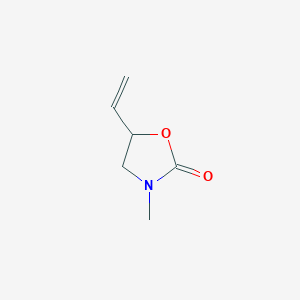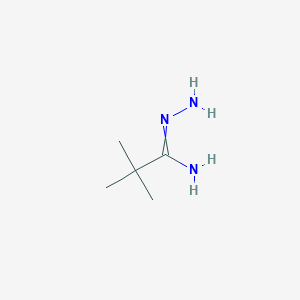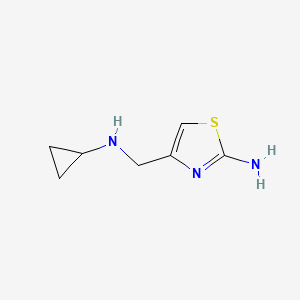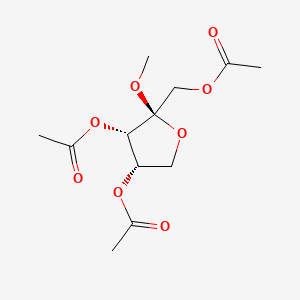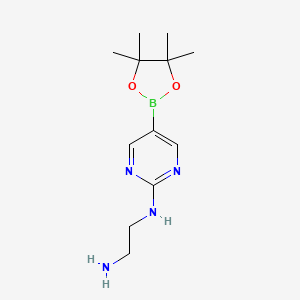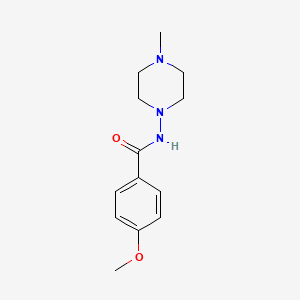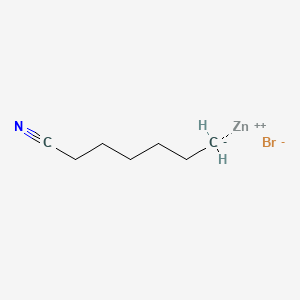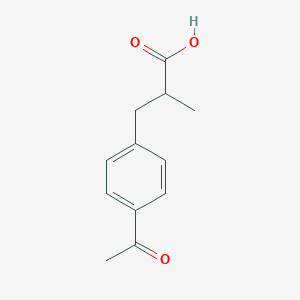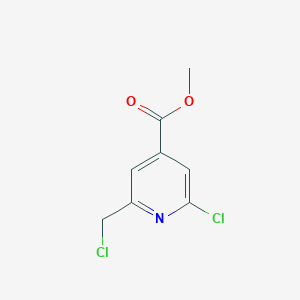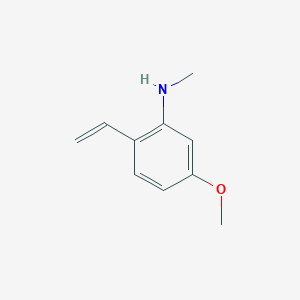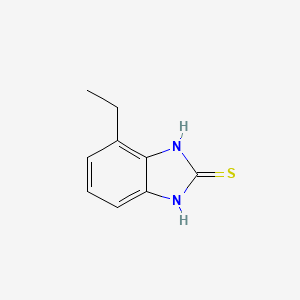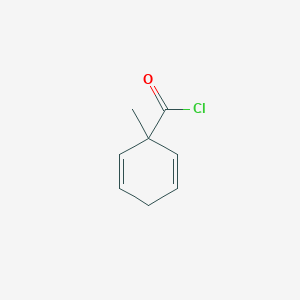
1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride is an organic compound with the molecular formula C8H9ClO. It is a derivative of cyclohexadiene, featuring a carbonyl chloride functional group attached to the ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Métodos De Preparación
1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride can be synthesized from 2,5-cyclohexadiene-1-carboxylic acid, 1-methyl-. The synthesis involves the use of oxalyl chloride and N,N-dimethylformamide in dichloromethane as the solvent. The reaction is typically carried out under heating conditions . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Análisis De Reacciones Químicas
1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Addition Reactions: The double bonds in the cyclohexadiene ring can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common reagents used in these reactions include oxalyl chloride, N,N-dimethylformamide, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride is utilized in scientific research for various applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Chemical Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis and chemical biology to modify molecules and study their interactions.
Comparación Con Compuestos Similares
1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride can be compared with other similar compounds, such as:
2,5-Cyclohexadiene-1-carbonyl chloride: Lacks the methyl group, resulting in different reactivity and properties.
1-Methyl-2,5-cyclohexadiene-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride, leading to different chemical behavior.
4-Methyl-2,5-cyclohexadiene-1-carbonyl chloride: The position of the methyl group affects the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and potential for various applications in research and industry.
Propiedades
Número CAS |
85215-58-3 |
|---|---|
Fórmula molecular |
C8H9ClO |
Peso molecular |
156.61 g/mol |
Nombre IUPAC |
1-methylcyclohexa-2,5-diene-1-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c1-8(7(9)10)5-3-2-4-6-8/h3-6H,2H2,1H3 |
Clave InChI |
IFURTPINWQYMPC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CCC=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


